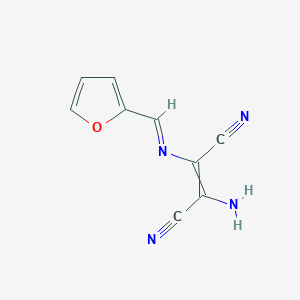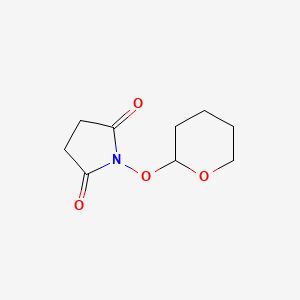
5-(Hydrazinecarbonyl)-N-methyl-1H-imidazole-4-carboxamide
Übersicht
Beschreibung
The compound “5-(Hydrazinecarbonyl)-N-methyl-1H-imidazole-4-carboxamide” is a derivative of imidazole, which is a heterocyclic compound. The presence of a hydrazinecarbonyl group suggests that it might have interesting reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms. The hydrazinecarbonyl group would be attached to the 5-position of the imidazole ring .Chemical Reactions Analysis
The reactivity of this compound could be quite diverse due to the presence of the imidazole ring and the hydrazinecarbonyl group. The imidazole ring is aromatic and can participate in various reactions. The hydrazinecarbonyl group could potentially undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the imidazole ring and the hydrazinecarbonyl group. It’s likely to be a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Imidazole derivatives, including compounds like 5-(Hydrazinecarbonyl)-N-methyl-1H-imidazole-4-carboxamide, have been extensively studied for their antitumor properties. Research reviews indicate that imidazole derivatives such as bis(2-chloroethyl)amino derivatives, 4(5)-aminoimidazol-5(4)-carboxamide, and others have shown promising antitumor activities. Some of these compounds have advanced to preclinical testing stages, underscoring their potential as new antitumor drugs (Iradyan et al., 2009).
Pediatric Brain Tumors
Temozolomide, an imidazotetrazine class derivative, is a notable example of an imidazole derivative that has been utilized in treating pediatric brain tumors due to its ability to cross the blood-brain barrier and its relatively safe toxicity profile. This highlights the broader category of imidazole derivatives as critical in developing treatments for various cancers, including pediatric brain tumors (Barone et al., 2006).
Antitubercular Activity
Studies on modifications of imidazole structures have identified derivatives with significant antitubercular activity against various Mycobacterium species. These modifications have led to compounds displaying in vitro efficacy comparable to established antitubercular drugs, suggesting imidazole derivatives as a promising avenue for new antitubercular compounds development (Asif, 2014).
Synthesis of Heterocyclic Compounds
Imidazole derivatives serve as key intermediates in the synthesis of a wide range of heterocyclic compounds. Their reactivity has led to discoveries of new rearrangements and the correction of structures previously misassigned in the literature. This versatility makes them invaluable in the synthesis of compounds with various biological activities (Moustafa et al., 2017).
AMPK Activation and Independent Effects
Imidazole derivatives like AICAr (5-Aminoimidazole-4-carboxamide ribonucleoside) are extensively used in studying AMPK activation and its independent effects, showcasing the compound's utility in understanding metabolic regulation and cancer pathogenesis (Visnjic et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(hydrazinecarbonyl)-N-methyl-1H-imidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O2/c1-8-5(12)3-4(6(13)11-7)10-2-9-3/h2H,7H2,1H3,(H,8,12)(H,9,10)(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTBQUUIFKNKRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(N=CN1)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406073 | |
| Record name | 4-(Hydrazinecarbonyl)-N-methyl-1H-imidazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
627470-09-1 | |
| Record name | 4-(Hydrazinecarbonyl)-N-methyl-1H-imidazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 5-oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate](/img/structure/B3060594.png)
![2-(Cyanomethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3060595.png)








![N-[4-(4-Chlorobutanoyl)phenyl]acetamide](/img/structure/B3060612.png)

![6-methyl-4H-furo[3,2-c]pyran-4-one](/img/structure/B3060614.png)